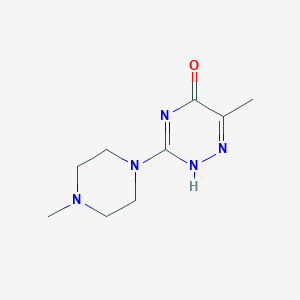
4-(1-Adamantyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Adamantyl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiazole derivative of adamantane, which is a rigid and bulky bicyclic hydrocarbon. The synthesis of 4-(1-Adamantyl)-1,3-thiazole is challenging, but recent advancements have made it more accessible.
作用機序
The mechanism of action of 4-(1-Adamantyl)-1,3-thiazole is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(1-Adamantyl)-1,3-thiazole has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as protect against oxidative stress-induced neuronal damage. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-(1-Adamantyl)-1,3-thiazole in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. However, the synthesis of this compound is challenging, and the yield is typically low. This can make it difficult to obtain large quantities of the compound for experiments.
将来の方向性
There are several future directions for research on 4-(1-Adamantyl)-1,3-thiazole. One area of research is the optimization of the synthesis method to increase the yield of the compound. This would make it more accessible for research and potential clinical use.
Another area of research is the development of derivatives of 4-(1-Adamantyl)-1,3-thiazole with improved properties. This could include derivatives with increased potency against cancer cells or with better neuroprotective properties.
Conclusion:
In conclusion, 4-(1-Adamantyl)-1,3-thiazole is a promising compound with potential applications in cancer research and neuroscience. Its potent anticancer activity and neuroprotective properties make it a promising candidate for further research and potential clinical use. However, the synthesis of this compound is challenging, and optimization is required to increase the yield. Further research is needed to fully understand the mechanism of action and to develop derivatives with improved properties.
合成法
The synthesis of 4-(1-Adamantyl)-1,3-thiazole is a multi-step process that requires specialized knowledge and equipment. The most common method involves the reaction of 1-adamantanethiol with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction produces 4-(1-Adamantyl)-1-phenylthio-2-butanone, which is then reacted with Lawesson's reagent to form 4-(1-Adamantyl)-1,3-thiazole. The yield of this reaction is typically low, and optimization is required to produce a higher yield.
科学的研究の応用
4-(1-Adamantyl)-1,3-thiazole has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another potential application of 4-(1-Adamantyl)-1,3-thiazole is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can protect against oxidative stress-induced neuronal damage. It also has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-(1-adamantyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c1-9-2-11-3-10(1)5-13(4-9,6-11)12-7-15-8-14-12/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEKMNKFGWVFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)


![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)


![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)